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molecular formula C10H8N2O3 B8326589 2-Allyloxy4-cyanonitrobenzene

2-Allyloxy4-cyanonitrobenzene

Cat. No. B8326589
M. Wt: 204.18 g/mol
InChI Key: RXNPZTITNOKPBY-UHFFFAOYSA-N
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Patent
US06204294B1

Procedure details

A mixture of 1-allyloxy-5-cyano-2-nitrobenzene (3.6 g, 17.46 mmol) and tin (II) chloride (19.7 g, 87.3 mmol) in ethanol (100 ml) was stirred overnight at rt. The solvent was removed under reduced pressure. The reaction mixture was partitioned between 5% NaHCO3 and ethyl acetate. The mixture was filtered to remove the tin salts and the aqueous was further extracted with ethyl acetate (×4). The combined organic phases were washed with water and brine, dried over MgSO4 Removal of solvent at reduced pressure gave a brown solid (2.82 g) which was recrystallized from t-butyl-methylether/hexane to give the title compound as a pale brown solid. (2.63 g, 93%) MS(ES+) m/e 175 [M+H]+; MS(ES−) m/e 173 [M−H]−;
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([C:11]#[N:12])[CH:8]=[CH:7][C:6]=1[N+:13]([O-])=O)[CH:2]=[CH2:3].[Sn](Cl)Cl>C(O)C>[CH2:1]([O:4][C:5]1[CH:10]=[C:9]([C:11]#[N:12])[CH:8]=[CH:7][C:6]=1[NH2:13])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C=C)OC1=C(C=CC(=C1)C#N)[N+](=O)[O-]
Name
Quantity
19.7 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 5% NaHCO3 and ethyl acetate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the tin salts
EXTRACTION
Type
EXTRACTION
Details
the aqueous was further extracted with ethyl acetate (×4)
WASH
Type
WASH
Details
The combined organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 Removal of solvent at reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)OC1=C(N)C=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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